
N-Hydroxy-6-methyl-1H-indazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-methyl-1H-indazole-5-carboximidamide.
Hydroxylation Reaction: The hydroxylation of the indazole derivative is achieved using hydroxylating agents like hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) under controlled conditions.
Purification: The resulting compound is purified through crystallization or chromatographic techniques to obtain the pure N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized indazole derivatives, reduced indazole derivatives, and substituted indazole derivatives with different functional groups.
Scientific Research Applications
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indazole derivatives, such as N'-hydroxy-1-methyl-1H-imidazole-5-carboximidamide, share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: The presence of the hydroxyl group and the specific substitution pattern on the indazole ring contribute to the unique properties and applications of N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N'-hydroxy-6-methyl-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4O/c1-5-2-8-6(4-11-12-8)3-7(5)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
YSNRIUKXWWIISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=NO)N)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)
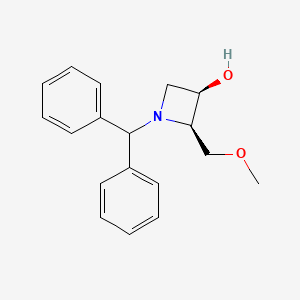
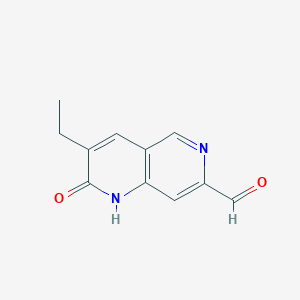

![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
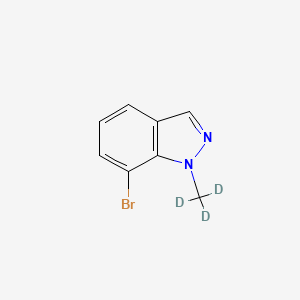
![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
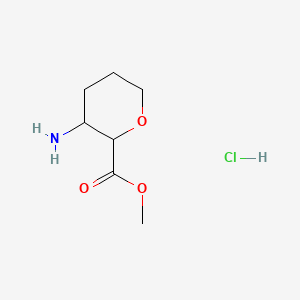

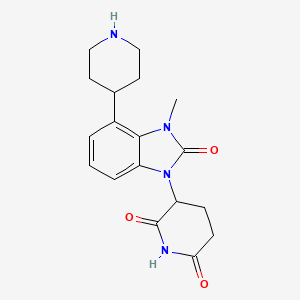
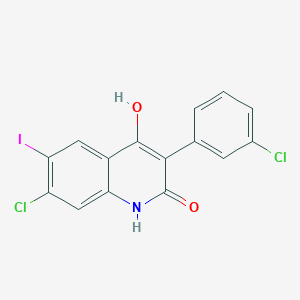
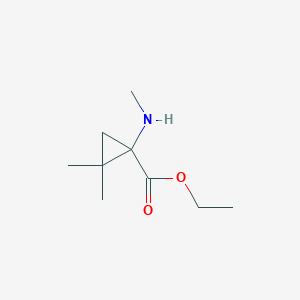
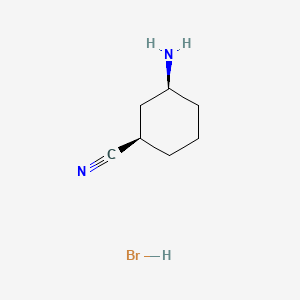
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
